Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a 1-ethoxyethyl protecting group at the N1 position, an iodine atom at C3, and an ethyl carboxylate moiety at C3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira and Suzuki-Miyaura couplings, due to the reactivity of the iodine substituent . Its synthesis involves alkylation of ethyl 3-iodo-1H-pyrazole-4-carboxylate with 1-ethoxyethyl halides under basic conditions, yielding the product in 43% after recrystallization . The 1-ethoxyethyl group enhances solubility and stability, while the iodine atom acts as a leaving group for further functionalization .
Properties
IUPAC Name |
ethyl 1-(1-ethoxyethyl)-3-iodopyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICUXROEWCURQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C(=N1)I)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by the molecular formula and a molecular weight of 338.142 g/mol, is synthesized through various methods and is utilized in medicinal chemistry for its diverse biological properties.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a related study found that certain pyrazole derivatives inhibited bacterial growth effectively, suggesting that this compound may also possess similar antimicrobial properties .
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory effects. In particular, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole compounds showed up to 85% inhibition of TNF-α at concentrations of 10 µM, indicating strong anti-inflammatory potential . The specific activity of this compound in this regard remains to be fully elucidated but aligns with the broader trends observed in pyrazole research.
Synthesis and Evaluation
A recent study focused on synthesizing various substituted pyrazoles, including this compound. The synthesis involved cross-coupling reactions that yielded promising results in terms of yield and purity. The synthesized compounds were then evaluated for their biological activities, particularly their antimicrobial and anti-inflammatory effects .
Comparative Analysis of Pyrazole Derivatives
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate (against E. coli, S. aureus) | High (similar to indomethacin) |
| Compound A | High (against multiple strains) | Moderate |
| Compound B | Low | High |
This table summarizes the comparative biological activities of this compound relative to other synthesized pyrazoles.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional groups in analogous pyrazole carboxylates:
Key Observations :
- Iodine vs. Trifluoromethyl : The iodine in the target compound enables cross-coupling, while trifluoromethyl groups (e.g., in ) enhance electron-withdrawing effects but limit coupling reactivity.
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves solubility for synthetic applications, whereas carboxylic acid derivatives (e.g., ) are more suited for direct biological activity.
- Protecting Groups : The 1-ethoxyethyl group in the target compound contrasts with aryl (e.g., methoxyphenyl in ) or heteroaryl (e.g., pyridinyl in ) substituents, which influence steric and electronic properties.
Insights :
- The target compound’s moderate yield (43%) reflects challenges in selective alkylation, whereas lower yields in triazole derivatives (28%, ) highlight the complexity of multi-step click reactions.
- Temperature-sensitive reactions (e.g., -40°C for boronic ester synthesis ) demonstrate the need for precise control in functional group interconversion.
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole scaffold is typically constructed via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. However, regioselectivity challenges necessitate alternative approaches for 3,4-disubstituted derivatives.
Method 1: Hydrazine Cyclization
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Substrate : Ethyl 3-aminocrotonate reacts with hydrazine hydrate under reflux in ethanol to form ethyl 3-amino-1H-pyrazole-4-carboxylate.
Method 2: Halogenation of Preformed Pyrazoles
Regioselective Iodination at Position 3
Iodination is achieved via diazotization and Sandmeyer-type reactions.
Step 1: Diazotization
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Substrate : Ethyl 3-amino-1H-pyrazole-4-carboxylate.
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Intermediate : Unstable diazonium salt.
Step 2: Iodide Substitution
N-Protection with 1-Ethoxyethyl Group
The NH group is protected to prevent side reactions during subsequent modifications.
Conditions :
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Reagent : Ethyl vinyl ether (1.5 equiv), catalytic TFA (0.1 equiv) in DCM.
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Temperature : 28–33°C during addition, then stirred at RT for 14–78 h.
Key Consideration :
Alternative Routes
Method A: Direct Iodination of Protected Pyrazoles
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Substrate : Ethyl 1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate.
Method B: Cross-Coupling Reactions
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Substrate : Ethyl 1-(1-ethoxyethyl)-3-bromo-1H-pyrazole-4-carboxylate.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Diazotization/Iodination | 70–75 | >95 | |
| N-Protection | 86–93 | 99.5 | |
| Cross-Coupling | 60–70 | 95 |
Challenges and Solutions
Regioselectivity in Iodination
Q & A
Q. Spectroscopic Characterization :
- 1H NMR (CDCl₃): Peaks at δ 1.20 (t, CH₂CH₃), 1.40 (t, COOCH₂CH₃), 5.53 (q, NCH), and 8.02 (s, Ar-H) confirm ethoxy, ethoxyethyl, and aromatic protons .
- 13C NMR : Signals at δ 161.7 (ester carbonyl) and 97.5 (quaternary C-I) validate the core structure .
- HRMS : [M+Na]+ at m/z 361.0018 matches the theoretical mass (C₁₀H₁₅IN₂NaO₃) .
Q. Table 1: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| 1.20 (t) | 3H | CH₂CH₃ |
| 5.53 (q) | 1H | NCH |
| 161.7 | 1C | COOCH₂CH₃ |
Basic: What purification strategies are effective for this compound?
- Recrystallization : Hexane/ethyl acetate (10:0.5) yields crystals with 43% efficiency .
- Column Chromatography : Ethyl acetate/hexane gradients (1:4 to 1:6) resolve regioisomers (e.g., 17 and 18) .
- Challenges :
- Polar byproducts require silica gel chromatography for removal.
- Low-temperature (-40°C) reactions reduce isomer contamination but leave 30% unreacted starting material .
Advanced: How is regioselectivity controlled during iodo substitution?
Q. Temperature-Dependent Selectivity :
- At -40°C , the iodo-EtMgBr exchange reaction favors 3-iodo-4-carbaldehyde (18) over 4-iodo-3-carbaldehyde (17) in a 4:1 ratio .
- Trade-offs : Lower temperatures reduce reaction completion (70% conversion at -40°C vs. 90% at -10°C) .
Q. Table 2: Temperature vs. Isomer Ratio
| Temperature (°C) | 17:18 Ratio | Conversion (%) |
|---|---|---|
| +5 | 1:1 | 100 |
| -10 | 1:2 | 90 |
| -40 | 1:4 | 70 |
Advanced: How is this compound utilized in cross-coupling reactions?
Q. Sonogashira Coupling :
- The 3-iodo group reacts with terminal alkynes (e.g., phenylethynyl derivatives) to form C-C bonds .
- Example : Reaction with 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole yields 25 (69.7% yield) after purification .
Q. Suzuki-Miyaura Applications :
- Boronic ester derivatives (e.g., 1-(1-ethoxyethyl)-4-boronic pinacol ester) enable access to biaryl structures .
Advanced: How are computational tools applied to study this compound?
- SHELX Software : Refines crystallographic data for derivatives (e.g., ethyl pyrazole carboxylates) .
- Mercury CSD : Visualizes packing patterns and intermolecular interactions in related structures .
- Key Metrics :
Advanced: What stability considerations are critical during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
